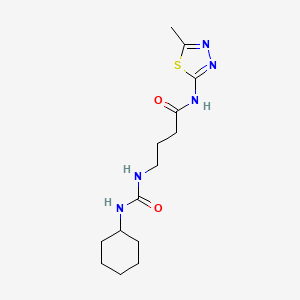
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a member of the family of N-substituted cyclic amides and has been shown to have potent anti-proliferative effects in a variety of cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but it is thought to act by inhibiting the activity of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the accumulation of mutations that can lead to cancer.
Biochemical and Physiological Effects
In addition to its anti-proliferative effects, 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is its specificity for CHK1, which makes it a valuable tool for studying the DNA damage response pathway. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. One area of interest is the development of more potent and selective inhibitors of CHK1, which could have even greater anti-cancer effects. Another potential direction is the investigation of the use of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is also interest in exploring the potential use of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves the reaction of cyclohexyl isocyanate with 5-methyl-1,3,4-thiadiazol-2-amine, followed by the addition of butyric anhydride. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-proliferative effects in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.
Propiedades
IUPAC Name |
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-10-18-19-14(22-10)17-12(20)8-5-9-15-13(21)16-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H2,15,16,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHURSIYIQAGMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)
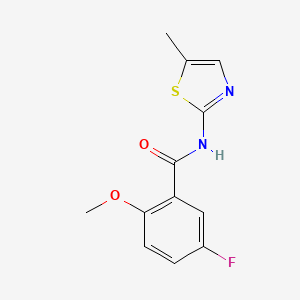
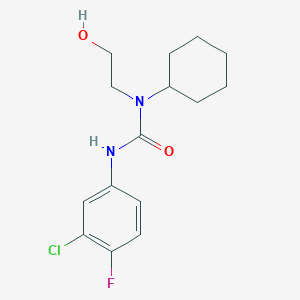
![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)

![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
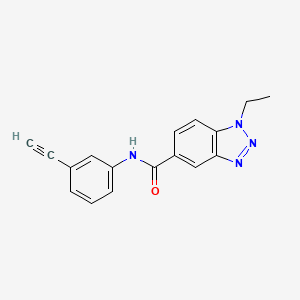
![N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
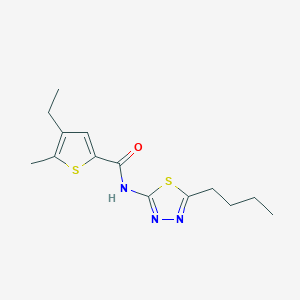
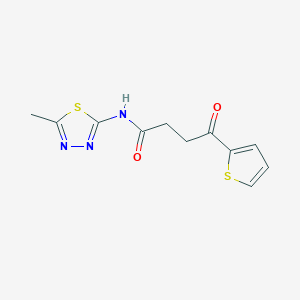
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![3-[3-Cyclopropyl-5-[2-(4-methoxyphenyl)ethylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537764.png)
